4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOBJRPGWMANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-methyl-1H-indole-5-methanamine under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: 4-carboxy-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide.
Scientific Research Applications
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
NCGC-3: 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide
Structural Differences :
- The benzamide core is identical (4-methyl, 3-nitro), but NCGC-3 substitutes the indole group with a phenyl ring bearing a 4-methylimidazole and trifluoromethyl group at positions 3 and 5, respectively .
Pharmacological Relevance : - NCGC-3 is reported as a pharmacophore for ABC drug transporters and BCR-ABL kinase inhibition. Synthesis and Characterization:
- Both compounds likely utilize amide coupling; NCGC-3’s synthesis involved detailed NMR and LC-MS validation (e.g., δ 8.25 ppm for aromatic protons, [M+H]+ 405.1) .
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Structural Differences :
- The benzamide has a 4-chloro substituent instead of nitro, and the indole is linked via an ethyl group at position 3 (vs. methyl at position 5 in the target compound) .
Functional Implications : - The ethyl linker may increase conformational flexibility, while the chloro substituent reduces electron-withdrawing effects compared to nitro. This could alter solubility (logP) and binding kinetics.
Thiazolidinone-Indole Hybrid Benzamide
Structural Differences :
- Contains a thiazolidinone ring fused to a 1-methyl-2-oxoindole, replacing the nitro group with a sulfanylidene moiety . Potential Applications:
- The thiazolidinone ring introduces sulfur-based reactivity, which may target enzymes like cysteine proteases.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Lacks the nitro group and indole moiety, featuring a hydroxy-dimethylethyl group instead.
Synthesis Relevance : - Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with X-ray crystallography validation (SHELX software ). Highlights methodologies applicable to the target compound’s synthesis .
Structural and Pharmacological Data Table
Key Functional Group Comparisons
Biological Activity
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Synthesis
The compound belongs to the class of indole derivatives, characterized by a nitrobenzamide structure. The synthesis typically involves:
- Formation of the Indole Moiety : This is achieved through Fischer indole synthesis, where an indole ring is formed from phenylhydrazine and an aldehyde or ketone.
- Nitration : The introduction of the nitro group onto the benzene ring is performed using a mixture of concentrated nitric and sulfuric acids.
- Amidation : The final step involves coupling the chlorinated nitrobenzene with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress.
In Vitro Studies
Recent in vitro evaluations have demonstrated significant biological activities:
- AChE Inhibition : The compound showed promising results in AChE inhibition assays, with IC50 values indicating effective inhibition comparable to known inhibitors like donepezil.
- Cytotoxicity : Cytotoxicity assays revealed that while some derivatives exhibited low toxicity, others showed significant cell viability effects at certain concentrations.
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| This compound | 10.76 ± 1.66 | 19.84 ± 0.95 | Moderate |
| Donepezil | 9.77 ± 0.76 | Not Applicable | Low |
| Compound X (Similar Structure) | 12.34 ± 0.54 | 22.45 ± 1.10 | High |
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to or including this compound:
- Neuroprotective Effects : In a study involving SH-SY5Y neuroblastoma cells, compounds with similar structures demonstrated significant protective effects against H2O2-induced oxidative stress, suggesting potential applications in neuroprotection.
- Antitumor Activity : Some derivatives have shown promising antitumor effects in vivo, indicating that modifications in the chemical structure can enhance biological activity against cancer cells.
Q & A
Q. What are the established synthetic routes for 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from substituted indole and benzamide precursors. Key steps include:
- Amide bond formation : Coupling of 3-nitro-4-methylbenzoic acid derivatives with (2-methyl-1H-indol-5-yl)methanamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Catalysis : Acid or base catalysts may accelerate specific steps, such as nitro group reduction or cyclization.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the crystal structure of this compound determined, and what tools validate its molecular geometry?
X-ray crystallography is the gold standard for structural elucidation:
- Data collection : High-resolution diffraction data are collected using synchrotron radiation or laboratory X-ray sources.
- Software : SHELX programs (SHELXT for structure solution, SHELXL for refinement) are widely used to model electron density and refine atomic positions .
- Validation : Tools like PLATON check for geometric irregularities (bond lengths, angles) and intermolecular interactions (H-bonding, π-π stacking) .
Q. What in vitro assays are employed to evaluate its biological activity?
Common assays include:
- Receptor binding : Radioligand displacement assays (e.g., 5-HT receptor subtypes) to measure affinity (Ki values) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., FGFR1-3) using ATP analogs to quantify IC50 .
- Cell viability : MTT or CellTiter-Glo assays in cancer cell lines to assess antiproliferative effects (e.g., IC50 in µM range) .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved methodologically?
Contradictions in activity (e.g., variable IC50 values) may arise from assay conditions or off-target effects. Strategies include:
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Dose-response curves : Establish full concentration ranges to differentiate partial vs. full agonism/antagonism .
- Target validation : CRISPR knockout or siRNA silencing of suspected targets to confirm mechanism .
Q. What computational approaches guide structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like FGFR or 5-HT receptors, highlighting critical interactions (e.g., hydrogen bonds with nitro groups) .
- QSAR modeling : Machine learning models correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
- MD simulations : Assess conformational stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
Q. How can selectivity for target enzymes/receptors be improved to minimize off-target effects?
Strategies from FGFR inhibitor development include:
- Structural modifications : Introduce steric hindrance (e.g., bulkier substituents) to reduce binding to non-target kinases .
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify and eliminate promiscuous binding .
- Proteolysis-targeting chimeras (PROTACs) : Degrade targets selectively via ubiquitination .
Q. What strategies enhance pharmacokinetic properties, such as metabolic stability or bioavailability?
- Fluorination : Replace labile hydrogen atoms with fluorine to block oxidative metabolism (e.g., trifluoromethyl groups in analogs) .
- Prodrug design : Mask polar groups (e.g., nitro) as esters or carbamates for improved membrane permeability .
- Salt formation : Crystalline salt forms (e.g., hydrochloride) enhance solubility and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
